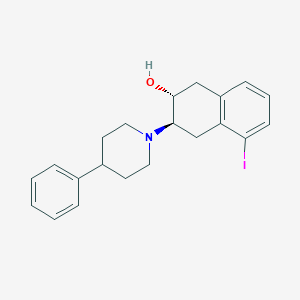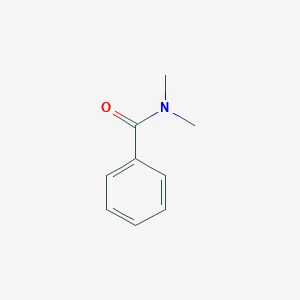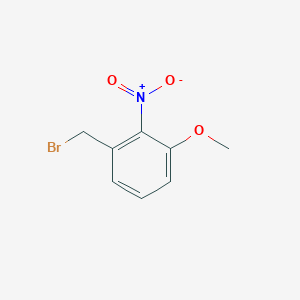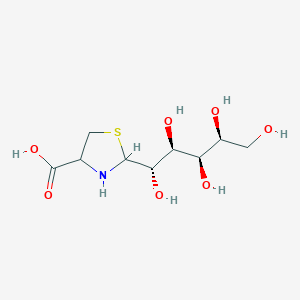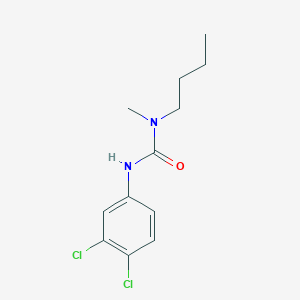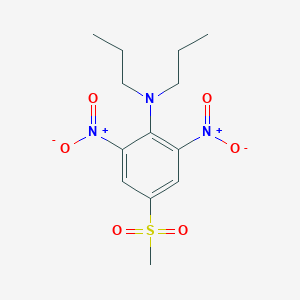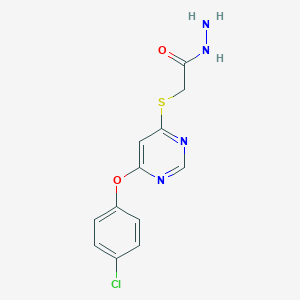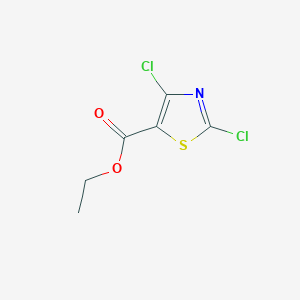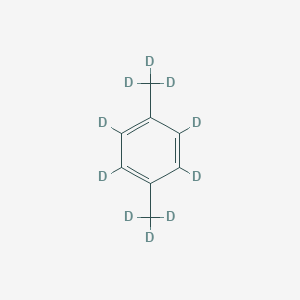
对二甲苯-d10
描述
p-Xylene-d10, also known as perdeuterated p-xylene, is a deuterated form of p-xylene where all hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, such as its stability and distinct spectroscopic characteristics.
科学研究应用
p-Xylene-d10 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a solvent and a standard in nuclear magnetic resonance (NMR) spectroscopy due to its distinct deuterium signals.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of deuterated drugs.
Industry: Applied in the production of deuterated polymers and materials for specialized applications.
作用机制
Target of Action
p-Xylene-d10, also known as p-Xylene D10 or (2H10)-p-Xylene, is a deuterated derivative of p-xylene . It is primarily used as an internal standard for GC/MS analysis of volatile organic compounds in the emissions from a landfill . The primary targets of p-Xylene-d10 are the volatile organic compounds present in the landfill emissions .
Mode of Action
The mode of action of p-Xylene-d10 involves its interaction with volatile organic compounds. As an internal standard in GC/MS analysis, it helps in the accurate measurement and analysis of these compounds . .
Biochemical Pathways
It is known that p-xylene-d10 is useful for the formation of secondary organic aerosol (soa), which is an anthropogenic volatile organic compound (voc) .
Pharmacokinetics
It is known that p-xylene-d10 is a liquid with a density of 0948 g/mL at 25 °C (lit) . It is insoluble in water , which may impact its bioavailability.
Result of Action
Its use as an internal standard in gc/ms analysis helps in the accurate measurement and analysis of volatile organic compounds .
Action Environment
The action, efficacy, and stability of p-Xylene-d10 can be influenced by various environmental factors. For instance, it should be stored below +30°C and in a well-ventilated place . Exposure to heat, hot surfaces, sparks, open flames, and other ignition sources should be avoided .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of p-Xylene-d10 typically involves the deuteration of p-xylene. This can be achieved through catalytic exchange reactions where p-xylene is exposed to deuterium gas in the presence of a catalyst such as platinum or palladium. The reaction is carried out under high pressure and temperature to ensure complete exchange of hydrogen atoms with deuterium.
Industrial Production Methods
On an industrial scale, the production of p-Xylene-d10 follows similar principles but with optimized conditions for large-scale synthesis. The process involves the use of high-pressure reactors and efficient catalysts to maximize yield and purity. The deuterated product is then purified through distillation and other separation techniques to remove any residual hydrogen-containing impurities.
化学反应分析
Types of Reactions
p-Xylene-d10 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
- p-Xylene-d10 can be oxidized to form (2H10)-terephthalic acid using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reduction reactions can convert p-Xylene-d10 to (2H10)-p-toluidine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce functional groups into the aromatic ring of p-Xylene-d10. For example, nitration with nitric acid and sulfuric acid can produce (2H10)-nitro-p-xylene.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid; high temperature and acidic conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Nitric acid, sulfuric acid; controlled temperature and concentration.
Major Products
Oxidation: (2H10)-terephthalic acid
Reduction: (2H10)-p-toluidine
Substitution: (2H10)-nitro-p-xylene
相似化合物的比较
Similar Compounds
p-Xylene: The non-deuterated form of p-Xylene-d10, commonly used in the production of terephthalic acid and dimethyl terephthalate.
o-Xylene and m-Xylene: Isomers of p-xylene with different positions of the methyl groups on the benzene ring.
Deuterated Benzene (C6D6): Another deuterated aromatic compound used in NMR spectroscopy.
Uniqueness
p-Xylene-d10 is unique due to its complete deuteration, which provides distinct spectroscopic properties that are valuable in research applications. Its stability and similarity to p-xylene make it an ideal compound for studies requiring deuterium labeling.
属性
IUPAC Name |
1,2,4,5-tetradeuterio-3,6-bis(trideuteriomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3/i1D3,2D3,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLKBWYHVLBVBO-ZGYYUIRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])C([2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70194021 | |
| Record name | (2H10)-p-Xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41051-88-1 | |
| Record name | 3,6-Di(methyl-d3)benzene-1,2,4,5-d4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41051-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2H10)-p-Xylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041051881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2H10)-p-Xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2H10)-p-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.158 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



